molecular formula C11H12O4 B8717824 Methyl 2-hydroxy-4-[(prop-2-en-1-yl)oxy]benzoate CAS No. 79557-58-7

Methyl 2-hydroxy-4-[(prop-2-en-1-yl)oxy]benzoate

Cat. No. B8717824
M. Wt: 208.21 g/mol
InChI Key: SSHQSOPLZKHZHB-UHFFFAOYSA-N
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Patent
US07420083B2

Procedure details

A solution of 4-allyloxy-2-hydroxy-benzoic acid methyl ester(10.952 g, 52.6 mmol) in methanol/methylene chloride (1/1) (300 mL) was cooled to −40° C. then ozone was bubbled through the reaction mixture for 50 minutes. The solution was then purged with nitrogen for 20 minutes, sodium borohydride (2.643 g, 69.86 mmol) was added and warmed to room temperature over 1 hour. The reaction was quenched by the addition of water (20 mL), poured into brine and extracted with ethyl acetate. The combined organics were dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by flash chromatography using ethyl acetate/hexanes (30/70 to 40/60) to afford 2-hydroxy-4-(2-hydroxy-ethoxy)-benzoic acid methyl ester (9.745 g, 87%) as a white solid. 1H NMR (300 MHz, CDCl3); δ 11.00 (s, 1H), 7.75 (d, 2H), 6.46 (m, 2H), 4.11 (t, 2H), 3.98 (t, 2H), 3.93 (s, 3H), 1.90 (bs, 1H).
Quantity
10.952 g
Type
reactant
Reaction Step One
Name
methanol methylene chloride
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
2.643 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH:12]=C)=[CH:6][C:5]=1[OH:14].[BH4-].[Na+].C[OH:19].C(Cl)Cl>>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][OH:19])=[CH:6][C:5]=1[OH:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10.952 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)OCC=C)O)=O
Name
methanol methylene chloride
Quantity
300 mL
Type
reactant
Smiles
CO.C(Cl)Cl
Step Two
Name
Quantity
2.643 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ozone was bubbled through the reaction mixture for 50 minutes
Duration
50 min
CUSTOM
Type
CUSTOM
Details
The solution was then purged with nitrogen for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of water (20 mL)
ADDITION
Type
ADDITION
Details
poured into brine
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)OCCO)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.745 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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